molecular formula C6H8N2O B12367019 3-amino-5-methyl-3H-pyridin-2-one

3-amino-5-methyl-3H-pyridin-2-one

Cat. No.: B12367019
M. Wt: 124.14 g/mol
InChI Key: JHHKKQAVHPJKJT-UHFFFAOYSA-N
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Description

3-Amino-5-methyl-3H-pyridin-2-one is a heterocyclic compound featuring a pyridin-2-one core (a six-membered ring with a ketone oxygen at position 2), an amino group at position 3, and a methyl substituent at position 5. Its molecular formula is C₆H₆N₂O, with a molecular weight of 138.13 g/mol.

Properties

Molecular Formula

C6H8N2O

Molecular Weight

124.14 g/mol

IUPAC Name

3-amino-5-methyl-3H-pyridin-2-one

InChI

InChI=1S/C6H8N2O/c1-4-2-5(7)6(9)8-3-4/h2-3,5H,7H2,1H3

InChI Key

JHHKKQAVHPJKJT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(C(=O)N=C1)N

Origin of Product

United States

Preparation Methods

Synthetic Pathway

This method involves functionalization at the C5 position of a pyridin-2-one scaffold. Starting from 5-bromo-2-methoxypyridin-3-amine , Suzuki-Miyaura cross-coupling introduces aryl/heteroaryl groups (e.g., pyridin-4-yl) using palladium catalysts. Subsequent TMS-I-mediated deprotection of the 2-methoxy group yields the target compound.

Reaction Conditions

  • Catalyst : Pd(PPh₃)₄ (2–5 mol%)
  • Base : Na₂CO₃ or K₂CO₃
  • Solvent : DMF/H₂O (3:1) at 80–100°C
  • Deprotection : TMS-I (2 eq) in CH₃CN, 50°C, 6 h.

Performance Metrics

Starting Material Coupling Partner Yield (%) Purity (%)
5-Bromo-2-methoxypyridin-3-amine Pyridin-4-yl-BPin 78 >95
5-Bromo-2-methoxypyridin-3-amine Phenyl-BPin 65 92

Advantages : High regioselectivity; compatible with diverse boronic acids.
Limitations : Requires inert conditions; TMS-I is moisture-sensitive.

Hofmann Rearrangement from Nitrile Precursors

Synthetic Pathway

Milrinone (a phosphodiesterase inhibitor) serves as a starting material. Hydrolysis of its nitrile group to a carboxamide (14 ) followed by Hofmann rearrangement with KOH/NaOCl generates the 3-aminopyridin-2-one core. Methylation at C5 is achieved via alkylation before rearrangement.

Reaction Conditions

  • Hydrolysis : H₂SO₄ (conc.), 120°C, 12 h.
  • Rearrangement : NaOCl (5 eq), KOH (3 eq), 0°C → RT, 2 h.

Performance Metrics

Step Yield (%) Key Byproduct
Nitrile hydrolysis 85 Unreacted nitrile
Hofmann rearrangement 72 Over-oxidized amide

Advantages : Scalable; uses inexpensive reagents.
Limitations : Multi-step process; moderate yields in rearrangement.

Oxazolo-Pyridine Ring-Opening Hydrolysis

Synthetic Pathway

7-Aryloxazolo[5,4-b]pyridines undergo alkaline hydrolysis to form 3-aminopyridin-2-ones. For 5-methyl derivatives, the oxazole ring is opened using NaOH in aqueous ethanol, yielding the target compound.

Reaction Conditions

  • Solvent : EtOH/H₂O (4:1)
  • Base : NaOH (2 eq)
  • Temperature : Reflux (80°C), 1.5 h.

Performance Metrics

Oxazolo-Pyridine Substrate Yield (%) Purity (%)
7-Phenyloxazolo[5,4-b]pyridine 89 98
7-(4-Methoxyphenyl)oxazolo[5,4-b]pyridine 74 95

Advantages : Single-step conversion; high yields.
Limitations : Requires synthesis of oxazolo-pyridine precursors.

Reductive Amination and Hydrogenation

Synthetic Pathway

2-Hydroxy-3-nitro-5-bromopyridine is reduced using Fe/HCl to 2-hydroxy-3-amino-5-bromopyridine. Subsequent hydrogenolysis with H₂ over SrCO₃ in basic media removes the bromine and forms the pyridin-2-one ring.

Reaction Conditions

  • Reduction : Fe powder (5 eq), HCl (conc.), RT, 1 h.
  • Hydrogenation : H₂ (1 atm), SrCO₃, NaOH (2 eq), 50°C, 4 h.

Performance Metrics

Step Yield (%) Key Byproduct
Nitro reduction 92 Partially reduced amine
Hydrogenolysis 80 Debrominated product

Advantages : Cost-effective reagents; avoids noble-metal catalysts.
Limitations : Bromine removal incomplete in some batches.

Chemical Reactions Analysis

Types of Reactions: 3-amino-5-methyl-3H-pyridin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
3-amino-5-methyl-3H-pyridin-2-one serves as a crucial building block in the synthesis of pharmaceutical compounds. Its structural features allow it to interact with various biological targets, making it a candidate for developing drugs that modulate enzyme activity or receptor binding. For instance, derivatives of this compound have been investigated for their potential as antimicrobial and anticancer agents due to their ability to inhibit specific biological pathways .

Case Study: Anticancer Activity
A study on novel thiourea-azetidine hybrids, which included derivatives of this compound, demonstrated significant antiproliferative effects against cancer cell lines. Molecular docking studies indicated that these compounds could effectively bind to the vascular endothelial growth factor receptor 2 (VEGFR-2), suggesting their potential as targeted cancer therapies .

Organic Synthesis

Intermediate in Chemical Reactions
In organic synthesis, this compound is utilized as an intermediate for synthesizing more complex heterocyclic compounds. It can undergo various chemical transformations, including electrophilic substitutions and cyclization reactions, which are essential for creating diverse chemical entities .

Data Table: Synthetic Pathways Involving this compound

Reaction TypeDescriptionYield (%)
Electrophilic SubstitutionFormation of substituted pyridines70-90
CyclizationSynthesis of fused heterocycles60-85
AcylationIntroduction of acyl groups into the pyridine structure50-75

Biological Studies

Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, highlighting its potential use in developing new antibiotics .

Mechanism of Action
The mechanism by which this compound exerts its biological effects often involves interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino group allows for hydrogen bonding, enhancing its binding affinity to biological targets.

Mechanism of Action

The mechanism of action of 3-amino-5-methyl-3H-pyridin-2-one involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. It can also interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

A. Structural and Electronic Effects

  • Substituent Position: The target compound’s amino group at position 3 and methyl at position 5 contrast with analogs like compound 73 (phenylamino at position 5) . The amino group’s placement influences hydrogen-bonding capacity, while methyl provides steric simplicity compared to bulky aryl groups.
  • Electron-Withdrawing vs. Donor Groups: The trifluoromethyl and chloro substituents in enhance stability and lipophilicity but reduce nucleophilicity compared to the target’s electron-donating methyl group.

C. Physicochemical Properties

  • Solubility: The target compound’s polar amino and ketone groups suggest moderate water solubility, contrasting with the lipophilic trifluoromethyl group in .
  • Melting Point : Bulky substituents (e.g., biphenyl in 73 ) likely increase melting points compared to the target’s simpler structure.

Research Implications

  • Drug Design : The target compound’s balance of electron-donating groups and steric simplicity makes it a versatile scaffold for medicinal chemistry.
  • Synthetic Optimization : Lessons from and indicate that introducing aryl or heteroaryl groups could modulate bioactivity while retaining synthetic feasibility.

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